4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylbutyrophenone
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Overview
Description
The compound “4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylbutyrophenone” is a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal, a functional group that is often used as a protective group in organic synthesis . The compound also contains an iodo group and a methylbutyrophenone group, which suggests that it may have been synthesized for a specific purpose, possibly as an intermediate in the synthesis of other compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3-dioxane ring, the iodo group, and the butyrophenone group would all contribute to the overall structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. For example, the presence of the iodo group might make this compound relatively heavy and possibly increase its boiling point compared to similar compounds without the iodo group .Scientific Research Applications
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Scientific Field: Fluorescent Nanomaterials
- Application Summary : The compound “5,5-Dimethyl-1,3-dioxane” is a part of a class of compounds known as luminogens with aggregation-induced emission (AIEgen). These have emerged as advanced luminescent materials for fluorescent nanomaterial preparation .
- Methods of Application : AIEgen-based nanomaterials show enhanced fluorescence efficiency and superior photostability, which offer unique advantages in biological applications . The fabrication methods of these nanomaterials and their applications in in vitro/in vivo imaging, cell tracing, photodynamic therapy, and drug delivery are being studied .
- Results or Outcomes : AIEgen-based nanomaterials have shown better biocompatibility compared to the nanomaterials based on inorganic semiconductor quantum dots (QDs), higher brightness compared to gold nanoparticles (NPs), etc .
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Scientific Field: Immunotherapy
- Application Summary : NVS-STG2 is a STING agonist . It induces oligomerization of human STING by binding to pockets between adjacent STING dimer transmembrane domains, acting as a molecular glue .
- Methods of Application : NVS-STG2 elicits potent STING-mediated immune responses in cells and produces antitumor activities in hSTING knock-in mice .
- Results or Outcomes : The application of NVS-STG2 has shown promising results in the field of immunotherapy, particularly in eliciting immune responses and exhibiting antitumor activities .
Future Directions
properties
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23IO3/c1-12-7-8-13(9-14(12)18)15(19)5-4-6-16-20-10-17(2,3)11-21-16/h7-9,16H,4-6,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKGBMIRIJSHDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCC2OCC(CO2)(C)C)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646068 |
Source
|
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylbutyrophenone | |
CAS RN |
898757-15-8 |
Source
|
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898757-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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